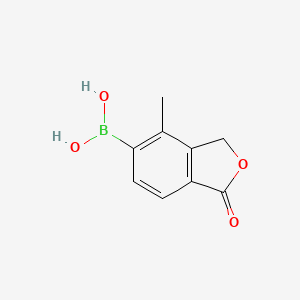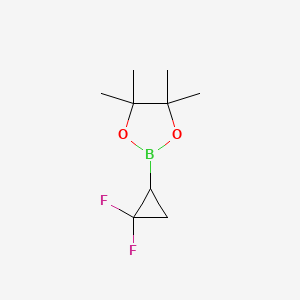
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride is an organoboron compound with the molecular formula C5H9BClN3O2 It is a derivative of pyridine, featuring boronic acid and diamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Diaminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5,6-diaminopyridine with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The diamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (5,6-Diaminopyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid and diamino functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The diamino groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Pyridine-3-boronic acid: Another pyridine-based boronic acid with similar reactivity.
2-Aminopyridine: A related compound with an amino group at the 2-position instead of the 5,6-positions.
Uniqueness
(5,6-Diaminopyridin-3-yl)boronic acid hydrochloride is unique due to the presence of both boronic acid and diamino functional groups, which provide a combination of reactivity and specificity not found in simpler boronic acids or pyridine derivatives. This makes it particularly valuable in applications requiring precise molecular interactions and complex synthetic transformations.
Propiedades
IUPAC Name |
(5,6-diaminopyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,7H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDGQYJACFZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)N)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-[Ethyl(methyl)amino]phenyl]boronic acid](/img/structure/B8187809.png)
![2-(6-Fluoro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8187823.png)
![2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8187826.png)
![5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid](/img/structure/B8187834.png)
![5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid pinacol ester](/img/structure/B8187842.png)

